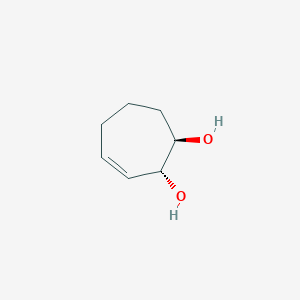

3-Cycloheptene-1beta,2alpha-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohept-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXMZVKQEZNIHG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC=C[C@H]([C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Studies of 3 Cycloheptene 1beta,2alpha Diol

Elucidation of Relative and Absolute Configuration: A Critical Review

The stereochemical assignment of 3-cycloheptene-1β,2α-diol, which designates a trans relationship between the two hydroxyl groups, is crucial for understanding its chemical behavior. The nomenclature itself, with 'β' indicating a substituent above the plane of the ring and 'α' indicating one below, defines the relative configuration of the vicinal diol.

The synthesis of trans-diols from cycloalkenes provides a key method for establishing this relative stereochemistry. The epoxidation of cycloheptene (B1346976) followed by acid-catalyzed ring-opening is a classic route to trans-1,2-diols. This process involves an anti-addition of the hydroxyl groups across the double bond, resulting in the trans configuration. rsc.org Another method involves the dihydroxylation of trans-cycloheptene. The photochemical synthesis of trans-cycloheptene, which can be stabilized as a silver nitrate (B79036) complex, allows for subsequent dihydroxylation using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) to yield the trans-diol as a single diastereomer. nih.gov

While these synthetic methods establish the relative stereochemistry, the determination of the absolute configuration of a chiral molecule like 3-cycloheptene-1β,2α-diol requires chiroptical techniques or X-ray crystallography of a single enantiomer or a derivative thereof. The inherent chirality of this molecule, arising from the stereocenters at C-1 and C-2, makes it an interesting subject for such studies.

Conformational Landscape and Dynamic Behavior of the Cycloheptene Ring System

The seven-membered ring of cycloheptene is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations. The introduction of substituents, such as the diol functionality in 3-cycloheptene-1β,2α-diol, further influences this conformational landscape.

Preferred Conformations in Solution and Solid State

Computational studies and experimental data from related seven-membered ring systems suggest that the most stable conformations for cycloheptene are the chair and the twist-chair forms. The presence of the double bond reduces the number of possible conformations compared to cycloheptane (B1346806). For substituted cycloheptenes, the substituents will preferentially occupy positions that minimize steric and torsional strain. In the case of 3-cycloheptene-1β,2α-diol, the hydroxyl groups will influence the equilibrium between the various chair and twist-chair conformations.

Barriers to Ring Inversion and Pseudorotation

The cycloheptene ring is not static but undergoes rapid conformational changes in solution, primarily through processes of ring inversion and pseudorotation. These dynamic processes involve the interconversion of different chair and twist-chair forms. The energy barriers for these transformations are relatively low, allowing for a dynamic equilibrium at room temperature.

For cycloheptene itself, a free energy barrier of approximately 5.0 kcal/mol has been reported for the inversion of the most stable chair conformation. The introduction of the diol substituents in 3-cycloheptene-1β,2α-diol would be expected to alter this barrier. The specific stereochemistry of the diol, with one hydroxyl group in a pseudo-axial and the other in a pseudo-equatorial orientation in a given chair-like conformation, will influence the energies of the transition states for these conformational interchanges. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR studies, is a powerful tool for investigating these dynamic processes and determining the energy barriers to ring inversion and pseudorotation.

Chiroptical Properties and Their Correlation with Stereochemistry

The chirality of 3-cycloheptene-1β,2α-diol means that it will interact with plane-polarized light, exhibiting optical activity. The measurement of its specific rotation and the study of its circular dichroism (CD) spectrum can provide valuable information about its absolute configuration and conformational preferences in solution.

CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. In 3-cycloheptene-1β,2α-diol, the carbon-carbon double bond acts as a chromophore. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the dihedral angle between the double bond and the adjacent stereocenters bearing the hydroxyl groups. Theoretical calculations can be used to predict the CD spectrum for a given conformation, and by comparing the predicted and experimental spectra, the predominant solution-phase conformation and the absolute configuration can be inferred.

While specific chiroptical data for 3-cycloheptene-1β,2α-diol is not extensively documented, the principles of chiroptical spectroscopy in vicinal diols are well-established and would be applicable to this system.

Advanced Synthetic Methodologies for 3 Cycloheptene 1beta,2alpha Diol and Its Enantiomers

Diastereoselective Dihydroxylation Strategies for the Cycloheptene (B1346976) Moiety

The direct dihydroxylation of the cycloheptene ring presents a powerful and atom-economical approach to 3-cycloheptene-1beta,2alpha-diol. The primary challenge lies in controlling the diastereoselectivity of the reaction to favor the desired syn-diol configuration. Several transition metal-catalyzed methods have been developed to address this challenge.

Osmium-Catalyzed Syn-Dihydroxylation Approaches (e.g., Sharpless Asymmetric Dihydroxylation Variants)

Osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes, proceeding through a [3+2] cycloaddition mechanism to form an osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol. wikipedia.orgwikipedia.org Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction have been developed. wikipedia.org The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as a stoichiometric reoxidant for the osmium catalyst. wikipedia.org

A significant advancement in this area is the Sharpless asymmetric dihydroxylation (AD), which employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity in the synthesis of chiral diols from prochiral olefins. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β, which contain the osmium catalyst, a stoichiometric oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆), and the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β). organic-chemistry.orgmdpi.com The choice of ligand dictates which enantiomer of the diol is formed. wikipedia.org The reaction is performed under buffered conditions to maintain a slightly basic pH, which accelerates the reaction rate. organic-chemistry.org

The mechanism of the Sharpless AD involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which upon hydrolysis, releases the chiral diol. wikipedia.org The reduced osmium species is then reoxidized by the stoichiometric oxidant to complete the catalytic cycle. organic-chemistry.org The enantioselectivity of the reaction is influenced by factors such as the concentration of the olefin; high concentrations can lead to a competing, non-enantioselective pathway. organic-chemistry.org

| Reagent System | Key Features |

| OsO₄/NMO (Upjohn) | Catalytic osmium, stoichiometric NMO as reoxidant. |

| AD-mix-α | Contains (DHQ)₂PHAL ligand, yields one enantiomer. |

| AD-mix-β | Contains (DHQD)₂PHAL ligand, yields the other enantiomer. |

Ruthenium-Mediated Dihydroxylation Protocols

Ruthenium-based reagents offer an alternative to osmium for dihydroxylation. wikipedia.org Ruthenium tetroxide (RuO₄), typically generated in situ from ruthenium trichloride (B1173362) (RuCl₃) and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), is a powerful oxidizing agent. wikipedia.org However, its high reactivity can sometimes lead to over-oxidation of the substrate. wikipedia.org To control the reaction, conditions must be carefully managed. A significant development in ruthenium-catalyzed dihydroxylations is the acceleration of the reaction rate by the addition of Brønsted acids. electronicsandbooks.com This allows for a reduction in the catalyst loading. electronicsandbooks.com The rate-limiting step in these reactions is often the hydrolysis of the ruthenate ester intermediate, and the presence of acid can accelerate this step. wikipedia.org While effective for dihydroxylation, achieving high diastereoselectivity with ruthenium catalysts can be challenging and is often substrate-dependent.

Manganate and Other Transition Metal-Catalyzed Methods

Potassium permanganate (B83412) (KMnO₄) is a classic and inexpensive reagent for the syn-dihydroxylation of alkenes. wikipedia.org However, its low solubility in organic solvents often necessitates the use of phase-transfer catalysts. wikipedia.org A major drawback of permanganate is its strong oxidizing power, which can lead to cleavage of the newly formed diol, especially under harsh reaction conditions. wikipedia.org Careful control of temperature and pH is crucial to favor the formation of the vicinal diol.

Enantioselective Synthesis of this compound and its Antipode

The synthesis of single enantiomers of this compound requires strategies that can introduce chirality in a controlled manner. Beyond the Sharpless Asymmetric Dihydroxylation discussed previously, other powerful methods include the use of chiral auxiliaries and the burgeoning fields of organocatalysis and biocatalysis.

Chiral Auxiliary-Directed Synthetic Routes

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy relies on the steric and electronic properties of the auxiliary to create a biased environment for the incoming reagents.

In the context of synthesizing chiral cycloheptene diols, a chiral auxiliary could be appended to the cycloheptene ring system. This auxiliary would then direct the diastereoselective dihydroxylation of the double bond. For instance, a chiral ester or amide could be formed from a precursor to 3-cycloheptene-1-carboxylic acid. The subsequent dihydroxylation would be influenced by the chiral auxiliary, leading to the preferential formation of one diastereomer of the diol. Subsequent removal of the auxiliary would then afford the enantiomerically enriched this compound. A variety of chiral auxiliaries have been developed for asymmetric synthesis, including Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgsigmaaldrich.com

| Chiral Auxiliary Type | General Application |

| Evans Oxazolidinones | Directing aldol (B89426) and alkylation reactions. wikipedia.org |

| Pseudoephedrine Amides | Directing alkylation reactions of enolates. wikipedia.org |

| Camphorsultams | Used in a variety of asymmetric transformations. |

| 8-Phenylmenthol | One of the earliest developed chiral auxiliaries. wikipedia.org |

Organocatalytic and Biocatalytic Asymmetric Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, prolinol derivatives, and cinchona alkaloids are examples of organocatalysts that can activate substrates towards enantioselective transformations. nih.govnih.gov For the synthesis of chiral diols, an organocatalytic approach might involve an asymmetric epoxidation of the cycloheptene followed by a stereospecific ring-opening to the diol. Alternatively, organocatalysts can be employed in cascade reactions to construct complex chiral molecules from simple precursors. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov Enzymes such as lipases, hydrolases, and oxidoreductases can be employed for the enantioselective synthesis of chiral diols. For example, a racemic mixture of a cycloheptene diol derivative could be resolved through enantioselective acylation catalyzed by a lipase. Alternatively, a prochiral cycloheptene derivative could be asymmetrically dihydroxylated using a dioxygenase enzyme. The field of biocatalysis is rapidly expanding, with protein engineering and directed evolution enabling the development of enzymes with tailored substrate specificities and catalytic activities. nih.gov

| Approach | Key Features |

| Organocatalysis | Metal-free catalysis, mild reaction conditions, enantioselective transformations. nih.gov |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign conditions. nih.gov |

Chromatographic and Crystallization-Based Resolution Techniques

The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is a process known as resolution. For this compound, both chromatographic and crystallization methods offer viable pathways to achieve this separation.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govmdpi.com The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. mdpi.com This results in one enantiomer being retained longer on the column than the other, allowing for their separation. For diols, CSPs based on Pirkle's "pi-electron acceptor" model have proven effective. nih.gov The enantiomers of this compound can be separated by passing a solution of the racemate through an HPLC column packed with a suitable CSP. The choice of mobile phase, often a mixture of alkanes and alcohols like n-hexane and isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the peaks corresponding to each enantiomer. mdpi.com

Another chromatographic approach is the indirect method, where the enantiomeric diols are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral stationary phase.

Crystallization-Based Resolution: Crystallization techniques exploit the differences in the crystal lattice structures of racemates and enantiomers. There are three main types of crystalline forms for chiral molecules:

Racemic Compound: Both enantiomers are present in equal amounts in an ordered arrangement within the same crystal lattice. Direct crystallization will not separate the enantiomers.

Conglomerate: A mechanical mixture of separate crystals, where each crystal contains only one of the two enantiomers. This type of mixture is suitable for preferential crystallization.

Pseudoracemate: A solid solution where the enantiomers are randomly distributed within the crystal lattice.

The nature of the crystalline form can be determined using thermal analysis methods like Differential Scanning Calorimetry (DSC) to construct a binary phase diagram. researchgate.netresearchgate.net For this compound, if it forms a conglomerate, preferential crystallization (also known as resolution by entrainment) can be employed. This involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, which then induces the crystallization of that same enantiomer, leaving the other in the solution. researchgate.net

Table 1: Comparison of Resolution Techniques for Diol Enantiomers

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Widely applicable, high purity achievable, both analytical and preparative scales. nih.govmdpi.com | High cost of CSPs and solvents, requires specialized equipment. |

| Indirect Chromatography | Conversion to diastereomers followed by separation on achiral phase. | Uses standard, less expensive columns. | Requires additional reaction steps (derivatization and removal). |

| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | Potentially low cost, scalable for industrial production. | Only applicable to systems that form conglomerates, can be labor-intensive. researchgate.net |

Chemoenzymatic and Microbial Transformation Pathways for Diol Synthesis

Chemoenzymatic and microbial approaches offer elegant and environmentally benign alternatives to classical organic synthesis for producing enantiomerically pure compounds. These methods leverage the high stereoselectivity of enzymes and whole microbial cells to catalyze specific reactions.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to create complex molecules. nih.gov For the synthesis of a chiral diol like this compound, a key step could involve the enzymatic asymmetric dihydroxylation of the corresponding alkene, 3-cycloheptene. While chemical methods for dihydroxylation often produce racemic mixtures, enzymes can introduce two hydroxyl groups with a high degree of stereocontrol. Alternatively, a kinetic resolution of racemic this compound can be performed using an enzyme like lipase, which will selectively acylate one enantiomer, allowing for the easy separation of the acylated enantiomer from the unreacted one. acs.org

Microbial Transformations: Whole-cell biotransformations utilize microorganisms, such as bacteria and fungi, as biocatalysts. nih.govnih.gov These organisms possess a vast array of enzymes that can perform complex chemical reactions. For instance, bacteria containing dioxygenase enzymes have been used to convert aromatic compounds like benzene (B151609) into cis-diols. nih.gov A similar strategy could potentially be developed using a microorganism capable of hydroxylating cycloheptene or a related precursor with high stereoselectivity to yield this compound.

Another powerful microbial method is the stereoselective oxidation of diols. mdpi.comresearchgate.net While this is the reverse of diol synthesis, it can be used in a resolution context. For example, a microorganism could be selected that specifically oxidizes one enantiomer of racemic this compound, leaving the other, desired enantiomer untouched and in high enantiomeric purity. mdpi.com

Table 2: Examples of Microbial Systems for Diol and Related Syntheses

| Microbial System | Transformation Type | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Pseudomonas putida (recombinant) | cis-Dihydroxylation | Aromatic compounds | cis-Diols | nih.gov |

| Yarrowia lipolytica | Stereoselective Oxidation | Bicyclic diols | Chiral lactones | mdpi.comresearchgate.net |

| Candida pelliculosa | Stereoselective Oxidation | Monocyclic diols | Chiral lactones | mdpi.com |

| Absidia glauca | Hydrolytic Dehalogenation | Halolactones | Hydroxylactones | nih.gov |

| Aspergillus candidus | Hydration | α,β-Unsaturated lactones | Hydroxyphthalides | mdpi.com |

Convergent and Divergent Synthetic Pathways to Access Related Cycloheptene Diols

To explore the structure-activity relationships of cycloheptene diols, it is often necessary to synthesize a variety of related analogs. Convergent and divergent synthetic strategies provide efficient frameworks for achieving this.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a wide range of structurally distinct products through different reaction pathways. chemrxiv.orgrsc.org Starting from a key cycloheptene precursor, different reagents or catalysts can be applied to introduce functional groups at various positions, leading to a family of related cycloheptene diols. For example, a common cycloheptene intermediate could be subjected to different dihydroxylation conditions to produce various diastereomers of the diol. Alternatively, subsequent functional group manipulations on this compound itself, such as selective oxidation or protection followed by substitution, would represent a divergent approach to creating analogs. chemrxiv.org This strategy is particularly powerful for rapidly exploring the chemical space around a lead compound.

Table 3: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Core Principle | Key Advantage | Application |

|---|---|---|---|

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. nih.gov | High overall yield; efficient for complex targets. | Total synthesis of complex natural products. |

| Divergent | A common intermediate is transformed into multiple products via different routes. chemrxiv.orgrsc.org | Rapid generation of a library of analogs from a single precursor. | Medicinal chemistry, structure-activity relationship studies. |

Chemical Reactivity and Transformations of 3 Cycloheptene 1beta,2alpha Diol As a Chiral Synthon

Regio- and Stereoselective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups with a defined stereochemistry (1β, 2α-diol) on a flexible seven-membered ring offers opportunities for selective reactions. The differentiation between the two hydroxyl groups is a key challenge and a source of the molecule's synthetic utility.

The selective protection of one hydroxyl group over the other is crucial for orchestrating subsequent chemical steps. This selectivity can be influenced by steric hindrance and the conformational preferences of the cycloheptene (B1346976) ring. nih.gov It is anticipated that the pseudo-equatorial hydroxyl group would be more sterically accessible and therefore more readily protected.

Table 1: Predicted Selective Protection of Hydroxyl Groups

| Protecting Group Reagent | Expected Major Monoprotected Product | Rationale |

| tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 1-O-TBDMS-3-cycloheptene-1β,2α-diol | The bulky TBDMS group is likely to react preferentially with the less sterically hindered hydroxyl group. |

| Benzoyl chloride (BzCl), Pyridine (low temp.) | 1-O-Benzoyl-3-cycloheptene-1β,2α-diol | Acylation is sensitive to steric hindrance, favoring the more accessible hydroxyl group. |

| Acetal (B89532) Formation (e.g., with acetone, acid catalyst) | Formation of a cyclic acetal (acetonide) | The cis-diol configuration should readily form a cyclic acetal, protecting both hydroxyl groups simultaneously. |

Deprotection strategies would follow standard protocols, allowing for the sequential unmasking of the hydroxyl groups to enable further transformations.

The hydroxyl groups of 3-Cycloheptene-1β,2α-diol are expected to undergo standard derivatization reactions to form esters, ethers, and acetals. These transformations can alter the molecule's solubility, and reactivity, and can serve as a handle for further functionalization.

Table 2: Representative Derivatization Reactions

| Reagent | Product Type | Expected Product |

| Acetic anhydride, Pyridine | Diester | 3-Cycloheptene-1β,2α-diyl diacetate |

| Sodium hydride, then Methyl iodide | Diether | 1,2-Dimethoxy-3-cycloheptene |

| Benzaldehyde, ZnCl₂ | Cyclic Acetal | 2-Phenyl-3a,4,7,8,8a-hexahydro-6H-cyclohepta[d] libretexts.organr.frdioxole |

Oxidative Transformations and Ring-Opening Reactions

The vicinal diol and the double bond are both susceptible to oxidative conditions, leading to a variety of potential products, including ring cleavage.

The oxidative cleavage of vicinal diols is a well-established transformation. libretexts.organr.fr Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to cleave the carbon-carbon bond between the two hydroxyl groups, yielding a dialdehyde. libretexts.org The stereochemistry of the diol, being cis, is generally favorable for this reaction. libretexts.org

Ozonolysis of the double bond, followed by a reductive or oxidative workup, would lead to the formation of different carbonyl-containing products, leaving the diol intact. The combination of diol cleavage and ozonolysis could lead to smaller, functionalized fragments. A one-pot oxidative cleavage of the double bond to aldehydes can also be achieved using reagents like hydrogen peroxide and sodium periodate catalyzed by an iron complex. nih.gov

Table 3: Predicted Oxidative Transformations

| Reagent(s) | Transformation | Expected Product(s) |

| 1. O₃, CH₂Cl₂; 2. Zn, H₂O | Ozonolysis (reductive workup) | 4,5-dihydroxycyclohept-1-ene-1,2-dicarbaldehyde |

| NaIO₄, H₂O/THF | Diol Cleavage | Hept-4-ene-1,7-dial |

| OsO₄ (cat.), NMO | Dihydroxylation | Cycloheptene-1,2,3,4-tetrol |

| m-CPBA | Epoxidation | 3,4-Epoxycycloheptane-1,2-diol |

Rearrangement Pathways and Skeletal Reorganizations

The flexible seven-membered ring of 3-cycloheptene-1β,2α-diol can be prone to various rearrangement reactions, potentially leading to the formation of different ring systems. rsc.org For instance, acid-catalyzed rearrangements could occur, potentially involving the double bond and the hydroxyl groups. Pinacol-type rearrangements of the diol under acidic conditions could lead to the formation of ketones with a rearranged carbon skeleton. Photochemical rearrangements of the cycloheptene core could also lead to the formation of bicyclic products or ring-contracted species. rsc.org

Cycloaddition and Other Pericyclic Reactions Involving the Double Bond and Hydroxyl Groups

The double bond in the cycloheptene ring is a prime site for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, could occur if the cycloheptene derivative is reacted with a suitable diene, although the reactivity would be influenced by the steric and electronic effects of the diol. libretexts.orgwikipedia.org More likely, the double bond would act as the dienophile.

The hydroxyl groups can also influence pericyclic reactions. For example, they could direct the stereochemical outcome of cycloadditions or participate in ene reactions. libretexts.org

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Expected Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Butadiene | Bicyclic adduct with a functionalized six-membered ring |

| [2+2] Photocycloaddition | Ethylene (hν) | Bicyclo[5.2.0]nonane derivative |

| 1,3-Dipolar Cycloaddition | Ozone (ozonolysis) | Primary ozonide |

Reactivity in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

As a chiral synthon, 3-cycloheptene-1β,2α-diol can be a precursor for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl groups can be converted into good leaving groups (e.g., tosylates or mesylates), allowing for nucleophilic substitution reactions. These reactions, proceeding through an Sₙ2 mechanism, would lead to an inversion of stereochemistry at the reaction center.

The enolate chemistry of related seven-membered ring ketones, which could be synthesized from the diol, is known to proceed with high diastereoselectivity. nih.gov This suggests that derivatives of 3-cycloheptene-1β,2α-diol could be used to set stereocenters with a high degree of control.

Advanced Spectroscopic and Crystallographic Characterization of 3 Cycloheptene 1beta,2alpha Diol and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

A complete analysis using high-field NMR spectroscopy would be essential for the unambiguous confirmation of the structure and stereochemistry of 3-Cycloheptene-1beta,2alpha-diol. This would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals and to determine the spatial relationships between atoms.

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Structural Elucidation

To elucidate the complex structure of this compound, a series of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the seven-membered ring and the relative positions of the hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the diol. It identifies protons that are close in space, which would confirm the beta and alpha orientations of the two hydroxyl groups relative to the cycloheptene (B1346976) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, providing an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is invaluable for piecing together the molecular framework, especially in cyclic systems.

Without published research on this compound, specific chemical shift values, coupling constants, and NOE correlations cannot be provided.

Dynamic NMR for Conformational Exchange Studies

The seven-membered ring of a cycloheptene derivative is conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be employed to investigate the conformational exchange processes of the this compound ring. By analyzing changes in the NMR line shapes with temperature, it would be possible to determine the energy barriers between different ring conformations (e.g., chair, boat, twist-chair) and to identify the most stable conformation in solution. No such studies for this specific diol have been found.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular connectivity, conformation, and stereochemistry. The resulting crystallographic data would include bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's structure. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, which govern the crystal packing. A search of crystallographic databases did not yield a structure for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. A peak around 3020-3080 cm⁻¹ would indicate the C-H stretching of the alkene, and a C=C stretching vibration would appear around 1640-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=C double bond, being a non-polar bond, would typically show a strong signal in the Raman spectrum.

While these are expected absorption ranges, the precise frequencies and intensities are specific to the molecule and can be influenced by its conformation and intermolecular interactions. Without experimental spectra, a detailed analysis and data table cannot be constructed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its molecular formula (C₇H₁₂O₂).

Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner. The analysis of these fragments can provide clues about the molecule's structure. For this compound, characteristic fragmentation pathways might include the loss of a water molecule (H₂O) from the diol, or cleavage of the cycloheptene ring.

A detailed analysis of the fragmentation pattern and a corresponding data table would require an experimentally obtained mass spectrum for this specific compound, which is not available in the reviewed literature.

Computational and Theoretical Investigations of 3 Cycloheptene 1beta,2alpha Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org By calculating the electron density, DFT can predict a wide range of molecular properties, including optimized geometry, electronic energies, and orbital distributions. For 3-Cycloheptene-1β,2α-diol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide a detailed picture of its electronic nature.

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The presence of the double bond and the two hydroxyl groups significantly influences the geometry of the seven-membered ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically localized around the π-system of the double bond, indicating its nucleophilic character. Conversely, the LUMO is often distributed around the σ*-orbitals of the C-O bonds, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 3-Cycloheptene-1β,2α-diol (Illustrative Data)

| Property | Value |

| Total Energy (Hartree) | -425.12345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.01 |

| Dipole Moment (Debye) | 2.54 |

Note: These values are illustrative and would be obtained from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The seven-membered ring of 3-Cycloheptene-1β,2α-diol is conformationally flexible. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are instrumental in exploring the potential energy surface of this molecule to identify its stable conformers. MM methods, using force fields like MM3 or AMBER, can efficiently calculate the energies of numerous conformations, while MD simulations provide insights into the dynamic behavior of the molecule over time, including conformational transitions and intermolecular interactions in different solvent environments.

For cycloheptene (B1346976) derivatives, several low-energy conformations, such as the chair and boat forms, are possible. The presence and orientation of the hydroxyl groups in 3-Cycloheptene-1β,2α-diol will significantly influence the relative stability of these conformers due to the potential for intramolecular hydrogen bonding and steric interactions. MD simulations can also model how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Table 2: Relative Energies of 3-Cycloheptene-1β,2α-diol Conformers (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4, degrees) |

| Chair | 0.00 | 55.2 |

| Twist-Chair | 1.5 | 40.8 |

| Boat | 3.2 | -75.1 |

| Twist-Boat | 4.8 | -30.5 |

Note: This data is hypothetical and would be derived from conformational analysis studies.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including the formation of 3-Cycloheptene-1β,2α-diol. The dihydroxylation of cycloheptene to form the diol can proceed through various pathways, and computational methods can determine the most likely mechanism by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net

For instance, the syn-dihydroxylation of an alkene to produce a cis-diol, which corresponds to the stereochemistry of 3-Cycloheptene-1β,2α-diol, can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412). researchgate.netmodgraph.co.uk DFT calculations can model the concerted [3+2] cycloaddition mechanism of osmium tetroxide with the alkene, identifying the structure and energy of the transition state and the resulting osmate ester intermediate. nih.govmdpi.com By mapping the entire reaction pathway, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility.

Table 3: Calculated Activation Energies for the Dihydroxylation of Cycloheptene (Illustrative Data)

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Osmate Ester | 12.5 |

| Hydrolysis of Osmate Ester | 5.8 |

Note: These values are for illustrative purposes and would be calculated using methods like DFT.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of molecules like 3-Cycloheptene-1β,2α-diol. The calculation of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra and the confirmation of the molecular structure.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are sensitive to the molecular geometry and the electronic environment of each nucleus. For 3-Cycloheptene-1β,2α-diol, the predicted shifts would show distinct signals for the protons and carbons of the cycloheptene ring and the hydroxyl groups, reflecting their unique chemical environments.

Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 3-Cycloheptene-1β,2α-diol (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 (on C1) | 3.85 | 3.90 |

| H2 (on C2) | 4.10 | 4.15 |

| H3/H4 (alkenic) | 5.60 | 5.65 |

| OH | 2.50 | 2.55 |

Note: This is a hypothetical comparison. Predicted values are typically scaled to match experimental data.

Table 5: Key Predicted IR Frequencies for 3-Cycloheptene-1β,2α-diol (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C=C Stretch | 1655 |

| C-O Stretch | 1080 |

| =C-H Stretch | 3020 |

Note: Illustrative data that would be obtained from frequency calculations.

Applications of 3 Cycloheptene 1beta,2alpha Diol in Complex Molecular Synthesis and Catalysis

Utilization as a Chiral Building Block in Natural Product Synthesis

The inherent chirality and functionality of 3-Cycloheptene-1beta,2alpha-diol make it an attractive starting material for the total synthesis of a variety of natural products. researchgate.netnih.govmdpi.com Its seven-membered carbocyclic frame can be strategically manipulated and incorporated into larger, more complex structures.

Intermediates for Polycyclic and Macrocyclic Scaffolds

The synthesis of complex polycyclic and macrocyclic natural products often relies on the use of chiral building blocks to establish key stereocenters and ring systems. While direct examples detailing the use of this compound in the synthesis of such scaffolds are not extensively documented in readily available literature, the principles of its application can be inferred from the use of similar chiral diols in organic synthesis. The diol functionality can serve as a handle for the introduction of further functionality or as a tethering point for ring-closing reactions. For instance, the hydroxyl groups can be converted into leaving groups, ethers, or esters to facilitate the formation of larger rings through intramolecular cyclization reactions, a common strategy in macrocycle synthesis. google.com

Furthermore, the double bond within the seven-membered ring offers a site for various chemical transformations, including epoxidation, dihydroxylation, or cleavage, which can lead to the formation of new stereocenters and functional groups. These transformations can be used to construct fused or bridged polycyclic systems. The inherent strain and conformational preferences of the seven-membered ring can also be exploited to influence the stereochemical outcome of reactions at remote positions.

Stereocontrol Elements in Tandem Reactions

The stereodefined diol moiety in this compound can act as a powerful stereocontrol element in tandem or cascade reactions. The hydroxyl groups can direct the stereochemical course of subsequent reactions through chelation control with a metal catalyst or by acting as an internal directing group. This allows for the efficient construction of multiple stereocenters in a single synthetic operation, a hallmark of elegant and efficient natural product synthesis.

For example, one of the hydroxyl groups could coordinate to a catalyst, bringing it into close proximity with the double bond and directing a facial-selective epoxidation or hydrogenation. The resulting stereochemistry would be directly dictated by the initial configuration of the diol. While specific examples for this compound are not prevalent, the concept is a well-established strategy in asymmetric synthesis. nih.gov

Development and Application as Chiral Ligands in Asymmetric Catalysis

A significant application of chiral diols lies in their use as precursors to chiral ligands for asymmetric catalysis. nih.govnih.gov The C2-symmetry or pseudo-C2-symmetry of many diols is a desirable feature in ligand design, as it can lead to high levels of enantioselectivity in metal-catalyzed reactions.

Design and Synthesis of Diol-Derived Ligands (e.g., Phosphine-Diols, Diamine-Diols)

The hydroxyl groups of this compound provide convenient points for the introduction of donor atoms such as phosphorus or nitrogen, leading to the formation of chiral phosphine-diol or diamine-diol ligands. cardiff.ac.uk The synthesis of such ligands typically involves the conversion of the hydroxyl groups into better leaving groups, followed by nucleophilic substitution with a phosphine (B1218219) or amine source.

Table 1: Representative Synthetic Strategies for Chiral Ligands from Diols

| Ligand Type | General Synthetic Approach | Key Reagents |

| Phosphine-Diol | 1. Diol activation (e.g., tosylation). 2. Nucleophilic substitution with a secondary phosphine. | TsCl, pyridine, LiPR₂ |

| Diamine-Diol | 1. Diol activation (e.g., mesylation). 2. Nucleophilic substitution with a primary or secondary amine. | MsCl, Et₃N, R₂NH |

Enantioselective Transformations Mediated by this compound-Derived Catalysts

Catalysts derived from this compound are anticipated to be effective in a range of enantioselective transformations. The specific applications would depend on the nature of the donor atoms incorporated into the ligand and the choice of the metal center.

For example, rhodium or ruthenium complexes of phosphine-diol ligands derived from this diol could potentially be used in asymmetric hydrogenation, hydrosilylation, or hydroformylation reactions. Similarly, copper or palladium complexes of diamine-diol ligands could be employed in asymmetric conjugate additions, allylic alkylations, or Diels-Alder reactions. The stereochemical outcome of these reactions would be governed by the chiral environment created by the ligand around the metal center, which is a direct consequence of the stereochemistry of the parent diol. While specific data for catalysts derived from this compound is scarce, the performance of catalysts based on similar cycloalkene diols suggests high potential for enantiocontrol. google.com

Table 2: Potential Asymmetric Reactions Catalyzed by this compound-Derived Catalysts

| Reaction Type | Metal | Ligand Type | Potential Substrates |

| Asymmetric Hydrogenation | Rh, Ru | Phosphine-Diol | Prochiral olefins, ketones |

| Asymmetric Allylic Alkylation | Pd | Diamine-Diol | Allylic acetates, carbonates |

| Asymmetric Diels-Alder | Cu, Zn | Diamine-Diol | Dienes and dienophiles |

| Asymmetric Conjugate Addition | Cu, Rh | Phosphine-Diol | α,β-Unsaturated ketones, esters |

Precursors for Advanced Organic Materials and Functional Molecules

The unique structural features of this compound also make it a potential precursor for the synthesis of advanced organic materials and functional molecules. The diol functionality allows for its incorporation into polymeric structures, such as polyesters or polyurethanes. The chirality of the diol could impart chiral recognition properties to the resulting polymer, making it useful in applications such as chiral chromatography or as a chiral sensor.

Furthermore, the cycloheptene (B1346976) ring can be a building block for the synthesis of molecules with interesting photophysical or electronic properties. By attaching chromophores or other functional groups to the diol scaffold, it may be possible to create novel materials for applications in optics, electronics, or materials science. The conformational flexibility of the seven-membered ring could also lead to materials with dynamic properties.

Role in Stereoselective Synthesis of Pharmaceutical and Agrochemical Intermediates (excluding final product trials)

The inherent chirality and functionality of this compound make it a theoretically attractive starting material for the synthesis of stereochemically defined intermediates. The cis-relationship of the hydroxyl groups and the presence of a double bond within the seven-membered ring offer multiple points for stereocontrolled transformations.

In theory, the diol functionality can be used to direct subsequent reactions, such as epoxidations, hydrogenations, or cyclizations, to a specific face of the molecule, thereby controlling the stereochemical outcome of the product. The double bond provides a handle for a variety of chemical modifications, including but not limited to, Diels-Alder reactions, metathesis, and additions.

However, a thorough review of available research reveals a lack of specific studies focused on the application of this compound for the synthesis of either pharmaceutical or agrochemical intermediates. While the stereoselective synthesis of other cyclic diols, such as those derived from cyclohexane, and their successful application in generating valuable intermediates is well-documented, the same cannot be said for their seven-membered ring counterparts.

The absence of detailed research findings, including reaction conditions, yields, and the specific nature of the synthesized intermediates, prevents the creation of data tables and a more in-depth discussion on this topic. It is possible that such research is proprietary, has not been published, or that other chiral precursors have been found to be more efficient or versatile for the desired synthetic routes. Therefore, a definitive account of the role of this compound in this specific context cannot be provided at this time.

Structure Reactivity and Structure Property Relationship Studies of 3 Cycloheptene 1beta,2alpha Diol Analogs

Synthesis and Stereochemical Investigation of Related Cycloalkene and Cycloalkane Diols

The synthesis of cycloalkene and cycloalkane diols can be achieved through various methods, with the stereochemical outcome being a key consideration. The dihydroxylation of cycloalkenes is a common strategy to produce vicinal diols. Depending on the reagents and conditions used, either syn- or anti-dihydroxylation can be achieved, leading to cis- or trans-diols, respectively. chemistrysteps.com

For instance, the syn-dihydroxylation of a cycloalkene using reagents like osmium tetroxide (OsO₄) or cold potassium permanganate (B83412) (KMnO₄) results in the formation of a cis-diol. youtube.com This process involves the concerted addition of the two hydroxyl groups to the same face of the double bond. youtube.com Conversely, anti-dihydroxylation, yielding a trans-diol, can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. chemistrysteps.com This two-step process ensures that the hydroxyl groups add to opposite faces of the original double bond.

The synthesis of trans-cycloheptene, a strained and highly reactive intermediate, has been achieved through photochemical isomerization of cis-cycloheptene. nih.govwikipedia.org This strained alkene can then undergo reactions like vicinal dihydroxylation with OsO₄ to yield the corresponding trans-diol as a single diastereomer. nih.gov

The stereochemistry of the resulting diols is of significant interest. For example, the biotransformation of certain phenols using Pseudomonas putida can yield enantiopure cyclohexenone cis-diols. researchgate.net The stereochemical course of enzymatic dehydrogenation of arene cis-diols has also been investigated, revealing details about the transfer of hydrogen atoms. nih.gov Furthermore, stereoselective iodocyclizations of 3-alkene-1,2-diols have been shown to be an efficient route to β-hydroxytetrahydrofurans. uea.ac.uk

A variety of methods have been developed for the synthesis of cycloalkanes from diols and other starting materials. acs.orgnih.gov For example, a manganese-catalyzed reaction can be used to construct cyclopentane, cyclohexane, and cycloheptane (B1346806) rings from the corresponding 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol. acs.orgnih.gov

Systematic Modification of the Diol Skeleton and its Impact on Synthetic Utility

The systematic modification of the diol skeleton, including changes in ring size and the introduction of substituents, has a profound impact on the synthetic utility of these compounds. The reactivity of the diol and the stereocontrol of subsequent reactions are highly dependent on the conformation and strain of the cyclic system.

For example, the reactivity of cyclic dienes in Diels-Alder reactions is influenced by the ring size. researchgate.net The distortion required for the diene to achieve the transition state geometry plays a significant role in the reaction's feasibility. researchgate.net Similarly, the reactivity of cycloheptane, cycloheptene (B1346976), and other related C7 hydrocarbons on platinum surfaces has been studied, revealing how the degree of unsaturation affects their surface chemistry and dehydrogenation pathways. illinois.eduillinois.edu

The development of catalytic asymmetric methods allows for the stereocontrolled synthesis of complex cyclic structures. For instance, a single chiral catalyst has been shown to facilitate the cyclization of substrates to form both seven- and eight-membered rings through different mechanistic pathways, highlighting the versatility that can be achieved through catalyst design. acs.orgchemrxiv.org Such methods are crucial for accessing enantioenriched medium-sized rings which are valuable in drug discovery. chemrxiv.org

The strategic placement of functional groups on the diol skeleton can also direct the outcome of subsequent reactions. For instance, in a double aldol-Tishchenko cascade reaction, the stereochemistry of a 3-amino-1,5-diol derivative was controlled to produce a single diastereomer out of 32 possibilities. acs.org This level of control is attributed to the interplay of reversible aldol (B89426) steps and a highly selective, irreversible Tishchenko reduction. acs.org

Comparative Analysis of Reactivity and Stereocontrol in Different Ring Sizes

A comparative analysis of the reactivity and stereocontrol in cycloalkene and cycloalkane diols of different ring sizes reveals important structure-reactivity relationships. The ring size not only influences the inherent strain and conformational preferences of the molecule but also affects the accessibility of different reaction pathways.

Studies on the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols have shown that the reaction pathway and product distribution can be dependent on the ring size and reaction conditions. acs.org For example, the hydrogenation of cyclopentane-1,3-dione can proceed through different intermediates to yield cyclopentane-1,3-diol. acs.org

In the context of cycloaddition reactions, the reactivity of cyclic dienes such as cyclopentadiene, cyclohexadiene, and cycloheptadiene with various dienophiles has been computationally and experimentally investigated. researchgate.net The poor reactivity of cyclohexadiene and cycloheptadiene in certain Diels-Alder reactions is attributed to the significant distortion required to reach the transition state for a concerted reaction. researchgate.net

The development of catalytic systems for the enantioselective cyclization to form medium-sized rings further underscores the importance of ring size. A bifunctional iminophosphorane catalyst has been successfully employed for the stereocontrolled synthesis of both seven- and eight-membered chiral rings, operating under different mechanistic paradigms for each ring size. acs.org This demonstrates that a deep understanding of the interplay between the catalyst, substrate, and ring size is essential for achieving high levels of stereocontrol in challenging cyclization reactions. acs.org

Future Research and Emerging Paradigms in the Study of 3-Cycloheptene-1beta,2alpha-diol

The strategic importance of functionalized seven-membered carbocycles in organic synthesis and medicinal chemistry continues to drive innovation in synthetic methodologies and applications. While this compound may represent a specific and nuanced target, its structural motifs—a medium-sized ring, an allylic diol, and defined stereochemistry—place it at the intersection of several emerging research frontiers. This article explores future research directions and new paradigms that are poised to influence the synthesis and utilization of this and related complex diols.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Cycloheptene-1beta,2alpha-diol in a laboratory setting, and how can reaction conditions be systematically optimized?

- Methodology : Use factorial design to investigate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables and optimize yield . Orthogonal design methods (e.g., Taguchi) are also effective for minimizing experimental runs while maximizing data quality .

- Key Considerations : Monitor stereochemical outcomes using chiral HPLC or NMR to ensure diastereomeric purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

- Methodology : Combine NMR (¹H, ¹³C, COSY, HSQC) for structural elucidation, IR for functional group analysis, and mass spectrometry for molecular weight confirmation. Validate results against computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Data Validation : Cross-reference with synthetic intermediates and published spectra of analogous cycloheptene derivatives .

Q. How does the stability of this compound vary under different storage conditions (e.g., light, temperature, pH)?

- Methodology : Conduct accelerated stability studies using controlled environmental chambers. Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways .

- Critical Parameters : Monitor oxidation via HPLC-UV and track diol decomposition products using GC-MS.

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of this compound in cycloaddition or epoxidation reactions?

- Methodology : Employ isotopic labeling (e.g., deuterated solvents or ¹⁸O-labeled reagents) to trace reaction pathways. Use in-situ FTIR or Raman spectroscopy to detect transient intermediates .

- Contradiction Resolution : Compare computational simulations (DFT/MD) with experimental kinetic data to reconcile discrepancies in proposed mechanisms .

Q. How can computational modeling (e.g., molecular dynamics, QSPR) predict the reactivity and physicochemical properties of this compound in novel environments?

- Methodology : Use COMSOL Multiphysics or Gaussian software to simulate adsorption behavior on catalytic surfaces or solvent interactions. Validate models with experimental solubility and partition coefficients .

- Advanced Tools : Integrate AI-driven platforms for real-time parameter optimization in multi-scale simulations .

Q. How should researchers address contradictory data in catalytic efficiency studies involving this compound?

- Methodology : Apply regression analysis to identify outliers and confounding variables (e.g., impurity profiles, moisture content). Replicate experiments using a split-plot design to isolate catalyst vs. substrate effects .

- Case Study : If conflicting yields arise, use fractional factorial designs to test interactions between catalyst loading and reaction time .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.